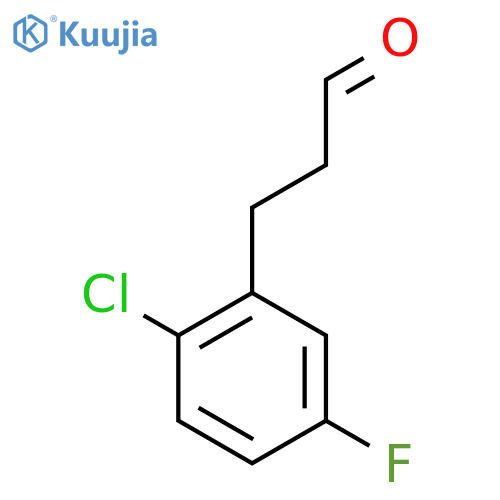

Cas no 1261778-01-1 (3-(2-chloro-5-fluorophenyl)propanal)

3-(2-chloro-5-fluorophenyl)propanal 化学的及び物理的性質

名前と識別子

-

- 3-(2'-Chloro-5'-fluorophenyl)propionaldehyde

- 3-(2-chloro-5-fluorophenyl)propanal

-

- MDL: MFCD09999385

- インチ: 1S/C9H8ClFO/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-6H,1-2H2

- InChIKey: TZTIQJRDKZBFSA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1CCC=O)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 152

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(2-chloro-5-fluorophenyl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027268-250mg |

3-(2'-Chloro-5'-fluorophenyl)propionaldehyde |

1261778-01-1 | 97% | 250mg |

489.60 USD | 2021-06-22 | |

| Alichem | A013027268-1g |

3-(2'-Chloro-5'-fluorophenyl)propionaldehyde |

1261778-01-1 | 97% | 1g |

1,445.30 USD | 2021-06-22 | |

| Enamine | EN300-1967380-1.0g |

3-(2-chloro-5-fluorophenyl)propanal |

1261778-01-1 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1967380-10.0g |

3-(2-chloro-5-fluorophenyl)propanal |

1261778-01-1 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1967380-0.25g |

3-(2-chloro-5-fluorophenyl)propanal |

1261778-01-1 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1967380-0.5g |

3-(2-chloro-5-fluorophenyl)propanal |

1261778-01-1 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-1967380-0.1g |

3-(2-chloro-5-fluorophenyl)propanal |

1261778-01-1 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1967380-5.0g |

3-(2-chloro-5-fluorophenyl)propanal |

1261778-01-1 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1967380-1g |

3-(2-chloro-5-fluorophenyl)propanal |

1261778-01-1 | 1g |

$699.0 | 2023-09-16 | ||

| Alichem | A013027268-500mg |

3-(2'-Chloro-5'-fluorophenyl)propionaldehyde |

1261778-01-1 | 97% | 500mg |

847.60 USD | 2021-06-22 |

3-(2-chloro-5-fluorophenyl)propanal 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

9. Back matter

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

3-(2-chloro-5-fluorophenyl)propanalに関する追加情報

Professional Introduction to 3-(2-chloro-5-fluorophenyl)propanal (CAS No. 1261778-01-1)

3-(2-chloro-5-fluorophenyl)propanal, a compound with the chemical formula C9H7ClF, is a versatile intermediate in the field of pharmaceutical and chemical synthesis. This compound has garnered significant attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents in its aromatic ring enhances its reactivity, making it a valuable building block for further chemical modifications.

The CAS number 1261778-01-1 provides a unique identifier for this compound, ensuring accurate documentation and classification in chemical databases. This specificity is crucial for researchers involved in synthetic chemistry, drug discovery, and material science, where precision is paramount. The compound's molecular structure, featuring an aldehyde group at one end and a substituted phenyl ring at the other, allows for diverse functionalization pathways, which are essential for creating complex molecules with tailored biological activities.

In recent years, the demand for 3-(2-chloro-5-fluorophenyl)propanal has surged due to its role in synthesizing bioactive molecules. For instance, researchers have leveraged this compound to develop inhibitors targeting various enzymatic pathways involved in diseases such as cancer and inflammation. The fluoro substituent, in particular, has been shown to improve metabolic stability and binding affinity in drug candidates, making it a preferred choice for medicinal chemists.

One of the most compelling aspects of 3-(2-chloro-5-fluorophenyl)propanal is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, often using palladium catalysts. The chloro group on the phenyl ring can be readily transformed into other functional groups via nucleophilic aromatic substitution or metal-mediated coupling reactions, such as Suzuki-Miyaura or Heck couplings. This flexibility makes it an indispensable tool for constructing complex molecular architectures.

The pharmaceutical industry has been particularly interested in derivatives of 3-(2-chloro-5-fluorophenyl)propanal due to their potential as pharmacophores. For example, studies have demonstrated that analogs of this compound exhibit inhibitory effects on kinases and other therapeutic targets. The aldehyde functionality can be further modified to introduce additional pharmacological motifs, such as amides or esters, which can fine-tune the biological activity of the resulting molecules.

Recent advancements in computational chemistry have also highlighted the significance of 3-(2-chloro-5-fluorophenyl)propanal in virtual screening campaigns. High-throughput docking simulations have identified novel scaffolds derived from this compound that show promise as lead compounds for drug development. These computational approaches have accelerated the discovery process by allowing researchers to predict binding interactions with high accuracy before conducting expensive wet-lab experiments.

The synthesis of 3-(2-chloro-5-fluorophenyl)propanal itself is an intriguing challenge that has been addressed by several research groups. One common synthetic route involves the Friedel-Crafts alkylation of fluoro-substituted aromatic compounds followed by reduction of the resulting ketone. Alternatively, Grignard reactions can be employed to introduce the propenyl group onto the aromatic ring. These methodologies underscore the compound's synthetic accessibility and highlight its importance as a starting material for more complex syntheses.

In conclusion, 3-(2-chloro-5-fluorophenyl)propanal (CAS No. 1261778-01-1) represents a critical intermediate in modern chemical synthesis. Its unique structural features and reactivity make it indispensable for developing novel pharmaceuticals and materials. As research continues to uncover new applications for this compound, its significance is likely to grow further, solidifying its place as a cornerstone of synthetic chemistry and drug discovery.

1261778-01-1 (3-(2-chloro-5-fluorophenyl)propanal) 関連製品

- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)

- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)

- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)

- 332039-80-2(4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide)

- 40435-42-5(2,2,5-trimethylhexan-1-ol)

- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)

- 2112676-00-1(Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)

- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)

- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 771444-09-8(3-chlorocyclobutan-1-amine)